5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid 5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16220968
InChI: InChI=1S/C9H8N2O2/c1-6-2-3-7(9(12)13)8-10-4-5-11(6)8/h2-5H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

CAS No.:

Cat. No.: VC16220968

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 5-methylimidazo[1,2-a]pyridine-8-carboxylic acid
Standard InChI InChI=1S/C9H8N2O2/c1-6-2-3-7(9(12)13)8-10-4-5-11(6)8/h2-5H,1H3,(H,12,13)
Standard InChI Key VJMOYIOBBLIPHF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C2=NC=CN12)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of imidazo[1,2-a]pyridine consists of a six-membered pyridine ring fused to a five-membered imidazole ring. In the 5-methyl-8-carboxylic acid derivative, the methyl group at position 5 introduces steric and electronic modifications, while the carboxylic acid at position 8 enhances hydrogen-bonding capacity. The molecular formula is C₉H₈N₂O₂, with a molar mass of 176.17 g/mol (calculated from analogs ).

Computational Physicochemical Predictions

Key parameters derived from computational models for analogous imidazo[1,2-a]pyridine-8-carboxylic acid derivatives include:

PropertyValueMethod
LogP (octanol-water)1.03–1.29XLOGP3, WLOGP
Water solubility1.16–5.77 mg/mLESOL, Ali
Topological PSA54.6 ŲSILICOS-IT
GI absorptionHighBOILED-Egg

The methyl group at position 5 is expected to moderately increase lipophilicity compared to the parent 8-carboxylic acid derivative, potentially enhancing membrane permeability while retaining solubility in polar solvents .

Pharmacological Profile

Cytochrome P450 Interactions

While direct data for the 5-methyl derivative is unavailable, the parent compound shows:

  • CYP1A2 inhibition: Yes

  • CYP2C19/2C9/2D6/3A4: No significant inhibition

The methyl group may alter electron distribution, potentially modulating CYP affinity. Molecular docking studies suggest that steric effects from the 5-methyl group could reduce CYP1A2 binding compared to the unsubstituted analog .

Applications in Drug Development

Fluorescent Probes

The conjugated π-system of imidazo[1,2-a]pyridines enables applications as:

  • pH-sensitive probes: Carboxylic acid group permits conjugation to biomolecules

  • Metal ion sensors: Nitrogen-rich structure chelates transition metals

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Kinase inhibitors: Carboxylic acid enables amide coupling to target ATP-binding pockets

  • Antiviral agents: Structural similarity to reported RNA polymerase inhibitors

Future Research Directions

Synthetic Optimization

  • Develop regioselective methylation protocols using directed ortho-metalation

  • Explore continuous flow synthesis to improve cyclocondensation yields

Biological Screening

Priority areas include:

  • Anticancer assays: Test against kinase-dependent cancer cell lines

  • Neuropharmacology: Evaluate BBB permeability (predicted BBB score: 0.79 )

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator